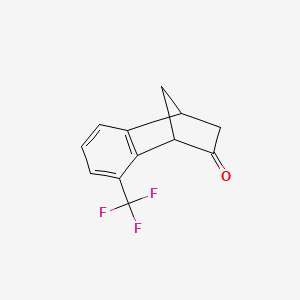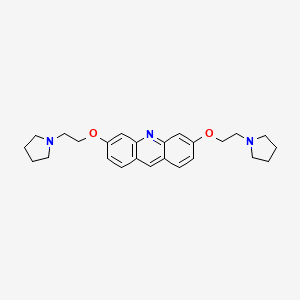
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine is a chemical compound with the molecular formula C25H31N3O2 It is characterized by the presence of two pyrrolidine rings attached to an acridine core via ethoxy linkers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine typically involves the reaction of acridine derivatives with pyrrolidine and ethylene oxide. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine rings or the acridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated acridine compounds.
科学研究应用
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a precursor for dyes and pigments.
作用机制
The mechanism of action of 3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with specific proteins, modulating their activity and affecting various cellular pathways.
相似化合物的比较
Similar Compounds
2,9-Bis(2-(pyrrolidin-1-yl)ethoxy)-6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-11H-indeno[1,2-c]quinoline-11-one: A synthetic quinoline analog with anticancer potential.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: A boronic acid derivative used in medicinal chemistry.
Uniqueness
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine is unique due to its specific structure, which allows it to interact with both nucleic acids and proteins. This dual interaction capability makes it a versatile compound for various scientific applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
87040-61-7 |
|---|---|
分子式 |
C25H31N3O2 |
分子量 |
405.5 g/mol |
IUPAC 名称 |
3,6-bis(2-pyrrolidin-1-ylethoxy)acridine |
InChI |
InChI=1S/C25H31N3O2/c1-2-10-27(9-1)13-15-29-22-7-5-20-17-21-6-8-23(19-25(21)26-24(20)18-22)30-16-14-28-11-3-4-12-28/h5-8,17-19H,1-4,9-16H2 |
InChI 键 |
NHYDDYWWWOZBKE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


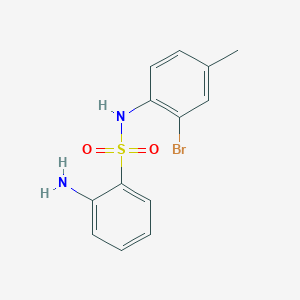
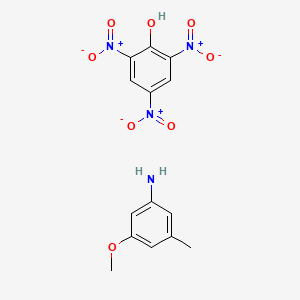
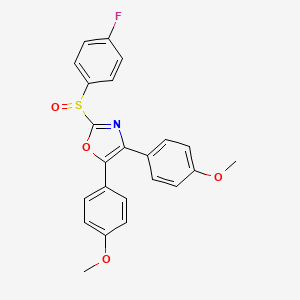
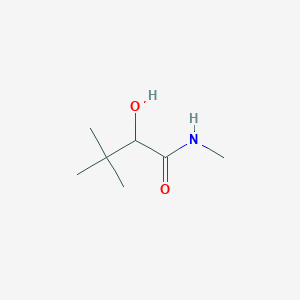
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
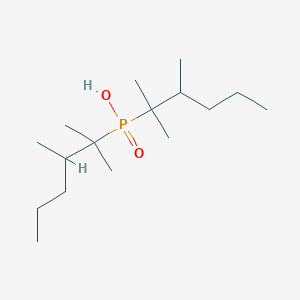
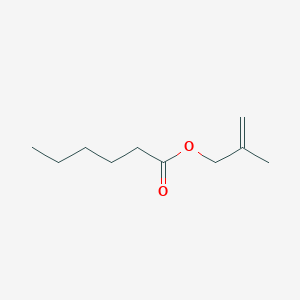
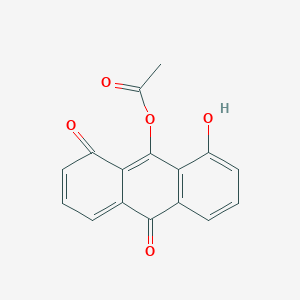
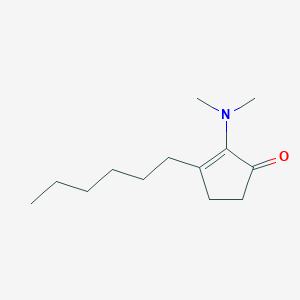
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)

